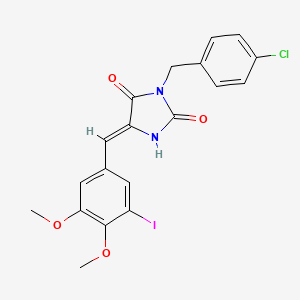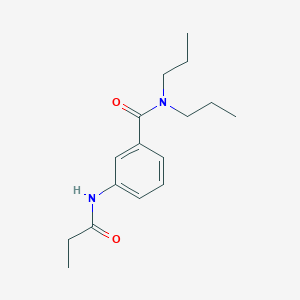![molecular formula C15H17N3O3 B4751340 ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4751340.png)
ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate
Übersicht
Beschreibung
Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPMP is a pyrimidine derivative that exhibits anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate is not fully understood. However, studies have shown that ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects in vitro. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate also inhibits the growth of cancer cells in vitro. In addition, ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits anti-inflammatory and anti-tumor properties in vitro. However, there are also limitations to using ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate in lab experiments. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate. First, more studies are needed to understand the mechanism of action of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate. Second, studies are needed to determine the pharmacokinetics and toxicity of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate in vivo. Third, studies are needed to evaluate the efficacy of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate in animal models of inflammation and cancer. Fourth, studies are needed to investigate the potential of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate as a therapeutic agent for human diseases. Finally, studies are needed to optimize the synthesis and purification of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate for large-scale production.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate exhibits anti-inflammatory and anti-tumor properties. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has also been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
ethyl 2-(4-methoxyanilino)-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-21-14(19)13-9-16-15(17-10(13)2)18-11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAWGJNLZTWIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4751257.png)
![7-(difluoromethyl)-5-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4751272.png)

![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)

![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B4751320.png)

![3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4751336.png)
![5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid](/img/structure/B4751337.png)
![2-{4-[(1-acetyl-3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751351.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4751352.png)